molecular formula C18H15N3O B2939152 N'-[(Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide CAS No. 344934-43-6

N'-[(Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

Cat. No. B2939152
CAS RN: 344934-43-6
M. Wt: 289.338
InChI Key: UYMQMFQASGMZKF-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide, also known as PMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMBP is a hydrazone derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.

Scientific Research Applications

Antibacterial Activity

This compound has been studied for its potential antibacterial properties. The structure of N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide allows it to interact with bacterial enzymes, potentially inhibiting their growth and proliferation. It’s particularly interesting for the development of new antimicrobial agents that can be used to treat bacterial infections resistant to current antibiotics .

Antitubercular Properties

Research indicates that derivatives of this compound exhibit strong antitubercular activity. This is crucial given the rising incidence of tuberculosis and the need for more effective treatments against drug-resistant strains of the tuberculosis bacterium .

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes, such as enoyl ACP reductase and dihydrofolate reductase (DHFR) . These enzymes are involved in fatty acid synthesis and folate metabolism, respectively, making them targets for treating various diseases, including cancer and bacterial infections .

Molecular Docking Studies

Molecular docking studies suggest that N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide can bind effectively to certain biological targets. This property is valuable for drug design, allowing researchers to predict how the compound might interact with different proteins and enzymes within the body .

ADMET Profile Prediction

The compound’s physicochemical properties have been analyzed to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This is a critical step in drug development to ensure the safety and efficacy of potential pharmaceuticals .

Pharmacological Evaluation

Pharmacological evaluations of this compound and its derivatives are ongoing to determine their therapeutic potential. These studies involve assessing the biological activity and the potential for these compounds to be developed into medications for various diseases .

Synthesis of New Heterocycles

The compound serves as a precursor for synthesizing new heterocyclic compounds. Heterocycles are a foundation of many pharmaceuticals, and the ability to create new ones expands the possibilities for drug discovery and development .

Computational Studies for Drug Design

Computational studies using N’-[(1Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide help in understanding its interactions at the molecular level. These studies are essential for designing drugs with improved efficacy and reduced side effects .

properties

IUPAC Name

N-[(Z)-benzylideneamino]-2-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(20-19-14-15-8-2-1-3-9-15)16-10-4-5-11-17(16)21-12-6-7-13-21/h1-14H,(H,20,22)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMQMFQASGMZKF-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

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